Potassium 3-fluoropyridine-4-trifluoroborate
Description
Potassium 3-fluoropyridine-4-trifluoroborate (CAS: 1451390-70-7, MFCD09993003) is a boron-containing organometallic reagent widely used in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its structure features a pyridine ring substituted with fluorine at the 3-position and a trifluoroborate group at the 4-position. The pyridine ring introduces nitrogen-based electronic effects, while the fluorine substituent modulates reactivity through steric and electronic interactions. This compound is valued for its stability, solubility in polar solvents, and compatibility with palladium catalysts, making it a key intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoropyridin-4-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEQSFVEHOQBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=NC=C1)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Potassium Organotrifluoroborates
Potassium organotrifluoroborates are generally prepared by transforming boronic acids or their derivatives into trifluoroborate salts using potassium fluoride sources. The classical approach involves:
- Initial formation of boronic acid or boronate ester derivatives from the corresponding organohalides or organometallic intermediates.
- Treatment with potassium hydrogen fluoride (KHF2) or potassium fluoride (KF) in aqueous or mixed solvents to convert boronic acids to the corresponding potassium organotrifluoroborates.
This method avoids the use of highly toxic organostannanes and unstable organodihaloboranes, providing a safer and more practical route to the trifluoroborate salts.
Specific Preparation of Potassium 3-Fluoropyridine-4-Trifluoroborate
While direct literature on this compound is limited, the preparation can be inferred from related pyridine trifluoroborate syntheses and general organotrifluoroborate methodologies:
Starting Material and Functionalization
- The synthesis often begins with 3-fluoropyridine derivatives , where the 4-position is functionalized to introduce a boronic acid group.
- This can be achieved via halogenation at the 4-position (e.g., 4-bromopyridine) followed by metalation (e.g., lithium-halogen exchange) or palladium-catalyzed borylation to install the boronate group.
Conversion to Trifluoroborate Salt
Detailed Example: Preparation via Halogenation, Metalation, and KHF2 Treatment
| Step | Reaction Description | Reagents and Conditions | Outcome | Yield & Purity |
|---|---|---|---|---|
| 1. Halogenation | Introduction of bromine at 4-position of 3-fluoropyridine | Bromine or N-bromosuccinimide (NBS), solvent like acetonitrile, room temperature | 4-bromo-3-fluoropyridine | High regioselectivity, typically >85% yield |
| 2. Metalation and Borylation | Lithium-halogen exchange followed by reaction with boron electrophile (e.g., B(OMe)3) | n-Butyllithium at low temperature, then boron reagent | 3-fluoropyridine-4-boronic acid | Moderate to high yield (60-80%) |
| 3. Trifluoroborate Formation | Treatment of boronic acid with KHF2 in aqueous media | KHF2, water/methanol, room temperature | This compound | High purity (>95%), crystalline solid |
This sequence is supported by general organotrifluoroborate preparation methods and heteroaromatic borylation literature.
Alternative Method: Diazotization and Coupling with Potassium Trifluoroborate
A patented method for related heteroaryl trifluoroborates involves:
- Diazotization of amino-substituted pyridine derivatives to form diazonium salts.
- Copper-catalyzed coupling of the diazonium salt with potassium trifluoroborate reagents to introduce the trifluoroborate group.
- This method has been successfully applied to pyrazole derivatives and could be adapted for 3-fluoropyridine systems.
| Step | Reaction Description | Reagents and Conditions | Outcome | Yield & Purity |
|---|---|---|---|---|
| 1. Aminopyridine halogenation | Halogenation of N-methyl-3-aminopyridine | Bromine/Iodine, aqueous medium | 4-halogenated aminopyridine | High yield |
| 2. Diazotization | Formation of diazonium salt | Sodium nitrite, acidic aqueous solution, low temperature | Diazonium salt intermediate | Quantitative |
| 3. Coupling | Reaction with potassium trifluoroborate in presence of Cu2O | Potassium difluoromethyl trifluoroborate, Cu2O, acetonitrile | 4-halogen-3-trifluoroborate pyridine | Yield ~88%, purity >98% |
| 4. Further functionalization | Grignard exchange and carboxylation (if needed) | Isopropyl magnesium chloride, CO2 | Functionalized trifluoroborate derivatives | High yield |
Though this exact method is for pyrazole, it illustrates a viable approach for heteroaryl trifluoroborates including fluoropyridines.
Research Findings and Analytical Data
- Potassium organotrifluoroborates exhibit high stability to air and moisture , allowing bench storage without degradation.
- They are typically soluble in polar solvents such as methanol, acetonitrile, and water, facilitating purification and handling.
- Analytical characterization includes $$^{11}B$$ NMR (quartet at -2.5 to 7 ppm) and $$^{19}F$$ NMR (quartet at -160 to -130 ppm), confirming the trifluoroborate structure.
- The trifluoroborate group serves as a protected boronic acid , enabling cross-coupling reactions under mild conditions without premature hydrolysis or protodeboronation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Boronic acid route | 3-fluoropyridine derivatives | n-BuLi, B(OMe)3, KHF2 | Low temp metalation, aqueous KHF2 | Mild, scalable, high purity | Requires handling organolithium |
| Diazotization coupling | 3-aminopyridine derivatives | NaNO2, KBF3 derivatives, Cu2O | Low temp diazotization, Cu-catalysis | Avoids organolithium, high regioselectivity | Multi-step, specialized reagents |
| Direct borylation (Pd-catalyzed) | 3-fluoro-4-halopyridine | Pd catalyst, bis(pinacolato)diboron | Mild, catalytic | Efficient, less hazardous | Requires Pd catalyst |
Chemical Reactions Analysis
Potassium 3-fluoropyridine-4-trifluoroborate is primarily used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound undergoes transmetalation with palladium catalysts, facilitating the coupling of aryl or vinyl halides with boronic acids . The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions:
Potassium 3-fluoropyridine-4-trifluoroborate is prominently used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or their derivatives. The trifluoroborate group enhances the reactivity of the compound, facilitating efficient coupling processes.
Table 1: Comparison of Boron Reagents in Cross-Coupling Reactions
| Reagent Type | Stability | Reactivity | Common Applications |
|---|---|---|---|
| Boronic Acids | Moderate | High | Aryl coupling |
| Trifluoroborates | High | Very High | Aryl and vinyl coupling |
| Potassium Salts | High | Moderate | Diverse organic synthesis |
Case Study: Synthesis of Biaryl Compounds
In a recent study, this compound was utilized to synthesize biaryl compounds via Suzuki coupling. The reaction demonstrated high yields and selectivity, showcasing the effectiveness of trifluoroborate reagents in complex organic syntheses .
Medicinal Chemistry
Development of Pharmaceutical Compounds:
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable bonds with other molecular structures allows for the development of complex drug candidates that target specific biological pathways.
Table 2: Pharmaceutical Applications of this compound
| Drug Class | Application | Example Compounds |
|---|---|---|
| Anticancer Agents | Targeting cancer cell proliferation | Various biaryl derivatives |
| Antibiotics | Inhibiting bacterial growth | Fluoro-substituted antibiotics |
| Antiviral Drugs | Disrupting viral replication | Pyridine-based antivirals |
Case Study: Anticancer Compound Development
Research has indicated that derivatives synthesized using this compound exhibit promising activity against specific cancer cell lines. This highlights its potential role in drug discovery and development .
Material Science
Synthesis of Advanced Materials:
The compound is also employed in the preparation of advanced materials, including polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material performance in various applications.
Table 3: Material Applications
| Material Type | Application | Benefits |
|---|---|---|
| Polymers | Conductive materials | Enhanced electrical properties |
| Nanomaterials | Catalysts for chemical reactions | Increased surface area |
Case Study: Conductive Polymers
In one study, this compound was incorporated into polymer matrices to improve conductivity. The resulting materials showed significant improvements in charge transport properties, indicating potential uses in electronic devices .
Mechanism of Action
The mechanism of action of potassium 3-fluoropyridine-4-yltrifluoroborate in Suzuki–Miyaura coupling involves the transmetalation step, where the organotrifluoroborate transfers its organic group to the palladium catalyst. This process is facilitated by the presence of a base, which helps to activate the boron reagent and promote the coupling reaction . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Pyridine- and Phenyl-Based Trifluoroborates
The table below summarizes key analogs of Potassium 3-fluoropyridine-4-trifluoroborate, highlighting differences in substituents, purity, and applications:
| Compound Name | Molecular Formula | CAS Number | Purity | Key Structural Features |
|---|---|---|---|---|
| This compound | C₅H₃BF₄KN | 1451390-70-7 | 97% | 3-F-pyridine, 4-BF₃K |
| Potassium (3-fluorophenyl)trifluoroborate | C₆H₄BF₃K | 267006-24-6 | 98% | 3-F-phenyl, BF₃K |
| Potassium (4-fluorophenyl)trifluoroborate | C₆H₄BF₃K | 192863-35-7 | 98% | 4-F-phenyl, BF₃K |
| Potassium 2-fluoropyridine-3-trifluoroborate | C₅H₃BF₄KN | 1111732-91-2 | 98% | 2-F-pyridine, 3-BF₃K |
| Potassium 2-fluoropyridine-4-trifluoroborate | C₅H₃BF₄KN | - | 96% | 2-F-pyridine, 4-BF₃K |
| Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate | C₆H₄BF₅KNO | 1953098-33-3 | 98% | 5-(OCHF₂)-pyridine, 3-BF₃K |
Key Differences:
Substituent Position and Electronic Effects :
- Pyridine vs. Phenyl Rings : Pyridine-based trifluoroborates (e.g., 3-fluoropyridine-4-trifluoroborate) exhibit enhanced reactivity in cross-coupling due to the electron-withdrawing nitrogen atom, which stabilizes transition states in palladium-catalyzed reactions. In contrast, phenyl analogs (e.g., 3-fluorophenyltrifluoroborate) lack this nitrogen-driven electronic modulation .
- Fluorine Position : The 3-fluorine on the pyridine ring in the target compound creates a meta-directing effect, influencing regioselectivity in subsequent reactions. Comparatively, 4-fluorophenyltrifluoroborate offers para-substitution patterns, which are less sterically hindered .
Reactivity in Suzuki-Miyaura Coupling :
- Pyridine-based trifluoroborates generally exhibit faster coupling rates than phenyl analogs due to nitrogen’s ability to coordinate with palladium catalysts, facilitating oxidative addition .
- The 2-fluoropyridine-4-trifluoroborate (96% purity) shows lower reactivity than its 3-fluoro counterpart, likely due to steric hindrance from the adjacent fluorine and boron groups .
Solubility and Stability: Compounds with polar substituents, such as Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate, demonstrate improved solubility in DMSO and acetonitrile compared to non-polar phenyl analogs. However, the difluoromethoxy group may reduce stability under acidic conditions . The target compound’s 97% purity suggests robust synthetic protocols, while lower purity in 2-fluoropyridine-4-trifluoroborate (96%) indicates challenges in purification .
Comparison with Heterocyclic and Functionalized Analogs
Morpholine- and Hydroxyethyl-Substituted Derivatives :
- Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate (CAS: 73995223) incorporates a morpholine group, enhancing its utility in drug discovery but introducing steric bulk that may slow coupling kinetics .
- Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate (CAS: 1015082-81-1) features a hydroxyethyl chain, improving water solubility but requiring protection during reactions to prevent side reactions .
Pyran- and Triazole-Containing Trifluoroborates: Potassium tetrahydro-2H-pyran-4-trifluoroborate (CAS: 1279123-50-0) is a cyclic ether derivative with distinct solubility profiles, favoring non-polar solvents. Triazole-functionalized trifluoroborates (e.g., compounds in ) highlight the versatility of boronates in synthesizing nitrogen-rich heterocycles, though they require multistep syntheses .
Biological Activity
Potassium 3-fluoropyridine-4-trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and applications in various therapeutic areas.
This compound is a trifluoroborate salt that incorporates a fluorinated pyridine moiety. The presence of trifluoroborate groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the development of pharmaceuticals, particularly in targeting specific biological pathways.
2. Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions where the fluorinated pyridine serves as a substrate. The trifluoroborate group can be introduced through various methods, including:
- Nucleophilic Aromatic Substitution: Utilizing tetrabutylammonium fluoride (TBAF) in polar aprotic solvents to facilitate the reaction.
- Boronic Acid Coupling: Employing boronic acids in cross-coupling reactions under palladium catalysis.
Characterization techniques such as NMR spectroscopy (including NMR) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is largely attributed to its ability to participate in various chemical transformations that can modulate biological targets. Notably, it has been explored for:
- Enzyme Inhibition: The compound shows potential as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
- Targeting Receptors: Its structural similarity to known ligands allows it to interact with specific receptors, potentially influencing signaling pathways critical for cell proliferation and survival.
3.2 Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1: A preclinical study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
- Study 2: Research involving radiolabeled versions of the compound indicated promising results in imaging studies, particularly for prostate cancer, where high tumor uptake was observed with low background activity .
Table 1: Biological Activity Summary
| Study | Compound Variant | Target | Effect | Reference |
|---|---|---|---|---|
| 1 | This compound | Cancer Cells | Cytotoxicity | |
| 2 | Radiolabeled variant | PSMA | High Tumor Uptake | |
| 3 | Trifluoroalkylated derivatives | Enzymes | Inhibition |
5. Conclusion
This compound represents a significant advancement in the field of medicinal chemistry due to its unique properties and biological activities. Ongoing research continues to elucidate its mechanisms of action and therapeutic potential, particularly in oncology and imaging applications.
6. Future Directions
Further studies are warranted to explore:
- The full spectrum of biological targets affected by this compound.
- The development of more selective derivatives that minimize off-target effects.
- Clinical evaluations to establish efficacy and safety profiles for potential therapeutic use.
Q & A
Basic: What are the recommended spectroscopic methods for confirming the structural integrity of Potassium 3-fluoropyridine-4-trifluoroborate?
Answer:
- 19F NMR spectroscopy is critical for verifying the presence and chemical environment of fluorine atoms in the trifluoroborate moiety. Peaks typically appear between -130 to -150 ppm for trifluoroborate anions .
- X-ray crystallography provides definitive structural confirmation by resolving bond lengths and angles, particularly for the pyridine ring and boron-fluorine coordination .
- Infrared (IR) spectroscopy can identify B-F stretching vibrations (~1,100–1,050 cm⁻¹) and aromatic C-F bonds (~1,250 cm⁻¹).
- Mass spectrometry (HRMS) validates molecular weight and purity, with electrospray ionization (ESI) in negative mode being optimal for trifluoroborate salts .
Advanced: How can researchers address contradictions in reaction yields during Suzuki-Miyaura cross-coupling reactions involving this compound?
Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to optimize electronic and steric compatibility. Evidence suggests aryl trifluoroborates require higher catalyst loadings (2–5 mol%) compared to boronic acids .
- Solvent/base systems : Use mixed solvents (e.g., THF/H₂O) and weak bases (K₂CO₃) to stabilize the trifluoroborate anion and mitigate hydrolysis. Contradictions in yields may arise from pH sensitivity .
- Temperature control : Reactions often proceed efficiently at 60–80°C; deviations may indicate competing side reactions (e.g., protodeboronation).
- Analytical validation : Employ HPLC or GC-MS to quantify unreacted starting material and byproducts, ensuring accurate yield calculations .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended during bulk handling due to risks of skin/eye corrosion .
- Ventilation : Use fume hoods to avoid inhalation of fine particles, as acute toxicity (Oral LD₅₀: ~300 mg/kg) and respiratory irritation are documented .
- Spill management : Neutralize spills with calcium carbonate or sand, then dispose via approved hazardous waste facilities. Avoid aqueous rinses to prevent hydrolysis .
- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent moisture degradation .
Advanced: How can computational modeling guide the design of derivatives using this compound?
Answer:
- DFT calculations : Predict electronic effects of substituents on the pyridine ring (e.g., electron-withdrawing groups enhance electrophilicity at boron) to tailor reactivity in cross-coupling reactions.
- Molecular docking : Simulate interactions with biological targets (e.g., kinase inhibitors) to prioritize derivatives for medicinal chemistry studies .
- Solubility prediction : Use COSMO-RS models to optimize solvent selection for reactions involving polar aprotic solvents (DMF, DMSO) .
- Reaction pathway analysis : Identify transition states for protodeboronation or hydrolysis to mitigate decomposition during synthesis .
Basic: What are the key steps for synthesizing this compound from precursor materials?
Answer:
- Step 1 : Prepare 3-fluoro-4-bromopyridine via halogenation of 3-fluoropyridine using NBS (N-bromosuccinimide) under radical initiation .
- Step 2 : Convert the bromide to a boronic ester using Miyaura borylation (Pd(dppf)Cl₂, B2pin2, KOAc) in dioxane at 80°C .
- Step 3 : Fluoroborate formation: Treat the boronic ester with KHF₂ in aqueous methanol. Monitor pH (maintain ~4–5) to avoid over-fluorination .
- Purification : Recrystallize from ethanol/water to isolate the trifluoroborate salt with >98% purity (verified by elemental analysis) .
Advanced: What strategies resolve discrepancies in stability data under varying humidity conditions?
Answer:
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity by measuring mass changes at controlled humidity (e.g., 10–90% RH). Data may explain decomposition rates .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze via TGA/DSC to identify decomposition thresholds .
- In situ IR spectroscopy : Monitor B-F bond cleavage under humid conditions to correlate stability with structural defects .
- Comparative studies : Benchmark against analogs (e.g., non-fluorinated pyridinyl trifluoroborates) to isolate moisture-specific degradation pathways .
Basic: How is the purity of this compound quantified, and what thresholds are acceptable for catalytic applications?
Answer:
- HPLC analysis : Use a C18 column with UV detection (254 nm) and acetonitrile/water (70:30) mobile phase. Purity ≥95% is required for reproducible catalysis .
- Elemental analysis : Confirm boron (B) and fluorine (F) content within ±0.3% of theoretical values .
- Ion chromatography : Detect residual KHF₂ or KF impurities (<0.5% w/w) to prevent catalyst poisoning .
Advanced: What mechanistic insights explain the enhanced stability of aryltrifluoroborates compared to boronic acids in aqueous media?
Answer:
- Charge delocalization : The trifluoroborate anion’s negative charge is stabilized by resonance across the B-F bonds, reducing susceptibility to protonolysis .
- Hydrogen-bond shielding : Fluorine atoms form weak H-bonds with water, creating a protective solvation shell that slows hydrolysis .
- Kinetic studies : Trifluoroborates exhibit slower pseudo-first-order degradation rate constants (k ≈ 10⁻⁴ s⁻¹) than boronic acids (k ≈ 10⁻² s⁻¹) in pH 7 buffer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
